

Spectroscopic Data Comparison: S-(2-methylphenyl) ethanethioate and Structural Isomers

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Compound of Interest		
Compound Name:	S-(2-methylphenyl) ethanethioate	
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A comprehensive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of **S-(2-methylphenyl) ethanethioate** and its structural isomers. This guide provides a detailed summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols.

This guide presents a comparative analysis of the spectroscopic data for **S-(2-methylphenyl) ethanethioate**, its meta and para isomers, and its oxygen analog, o-tolyl acetate. The data, compiled from experimental and predicted sources, is organized to facilitate the identification and differentiation of these closely related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **S-(2-methylphenyl) ethanethioate** and its related isomers. Due to the limited availability of experimental data for the ortho and meta isomers of S-methylphenyl ethanethioate, predicted data from reputable chemical databases are included and are clearly marked as such.

¹H NMR Spectroscopic Data (Chemical Shifts in ppm)



Compound	Ar-CH₃	-C(O)CH₃	Aromatic Protons
S-(2-methylphenyl) ethanethioate (Predicted)	~2.4	~2.3	~7.2-7.5
S-(3-methylphenyl) ethanethioate (Predicted)	~2.3	~2.4	~7.1-7.4
S-(4-methylphenyl) ethanethioate	2.36	2.42	7.21 (d), 7.37 (d)[1]
o-tolyl acetate	2.16	2.30	7.08-7.28 (m)

¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Ar-CH₃	-C(O)CH₃	Aromatic Carbons	C=0
S-(2- methylphenyl) ethanethioate (Predicted)	~20.0	~30.0	~126-140	~195
S-(3- methylphenyl) ethanethioate (Predicted)	~21.0	~30.0	~127-139	~196
S-(4- methylphenyl) ethanethioate	21.30	30.04	124.45, 130.01, 134.39, 139.66[1]	194.48[1]
o-tolyl acetate	16.1	20.8	122.3, 125.7, 126.9, 130.8, 149.3	169.5

IR Spectroscopic Data (Key Absorptions in cm⁻¹)



Compound	C=O Stretch	C-S Stretch	Aromatic C-H Stretch
S-(2-methylphenyl) ethanethioate (Predicted)	~1700	~690	~3060
S-(3-methylphenyl) ethanethioate (Predicted)	~1705	~780	~3050
S-(4-methylphenyl) ethanethioate	1708[1]	Not specified	Not specified
o-tolyl acetate	1765	N/A	~3040

Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M+)	Key Fragment Ions
S-(2-methylphenyl) ethanethioate (Predicted)	166	123, 91, 43
S-(3-methylphenyl) ethanethioate (Predicted)	166	123, 91, 43
S-(4-methylphenyl) ethanethioate	166[1]	124, 43[2]
o-tolyl acetate	150	108, 91, 43

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.



- Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift calibration (0 ppm).
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and/or ¹³C NMR spectrum according to the instrument's standard operating procedures. Typical acquisition parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (or the salt plates/ATR crystal) to subtract any atmospheric or instrumental interferences.
- Sample Spectrum: Record the IR spectrum of the sample.
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

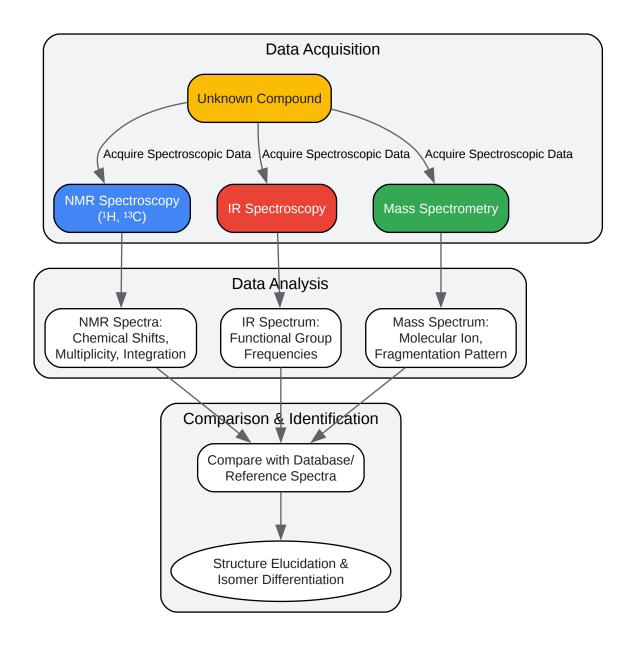


- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include:
 - Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
 - Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce gas-phase ions. This is a softer ionization technique that often keeps the molecular ion intact.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying and comparing an unknown compound using the spectroscopic data presented in this guide.





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Spectroscopic analysis workflow for compound identification.

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